molecular formula C12H14FNO2 B1472424 4-(3-Fluoropiperidin-1-yl)benzoic acid CAS No. 1546332-04-0

4-(3-Fluoropiperidin-1-yl)benzoic acid

Cat. No. B1472424
CAS RN: 1546332-04-0
M. Wt: 223.24 g/mol
InChI Key: AMHGPBWZYDYCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Fluoropiperidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1795441-39-2 . It has a molecular weight of 259.71 . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-(3-Fluoropiperidin-1-yl)benzoic acid” were not found, a related compound, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, was synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluoropiperidin-1-yl)benzoic acid” consists of a benzene ring attached to a carboxyl group and a fluoropiperidin-1-yl group . The InChI code for the compound is 1S/C12H14FNO2.ClH/c13-10-5-4-9 (12 (15)16)8-11 (10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2, (H,15,16);1H .


Physical And Chemical Properties Analysis

“4-(3-Fluoropiperidin-1-yl)benzoic acid” is a powder that is stored at room temperature . It has a molecular weight of 259.71 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Studies

Compounds structurally related to “4-(3-Fluoropiperidin-1-yl)benzoic acid” have been synthesized and studied for their antimicrobial properties. They have shown potent growth inhibition of several strains of drug-resistant bacteria .

Antibiotic Resistance Research

These compounds may also play a role in research aimed at overcoming antibiotic resistance, a significant and growing global health concern .

Safety And Hazards

The safety data sheet for benzoic acid, a related compound, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Specific safety and hazard information for “4-(3-Fluoropiperidin-1-yl)benzoic acid” was not found in the search results.

Future Directions

While specific future directions for “4-(3-Fluoropiperidin-1-yl)benzoic acid” were not found, a study on the development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents suggests potential for further antimicrobial drug development .

properties

IUPAC Name

4-(3-fluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-2-1-7-14(8-10)11-5-3-9(4-6-11)12(15)16/h3-6,10H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHGPBWZYDYCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropiperidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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